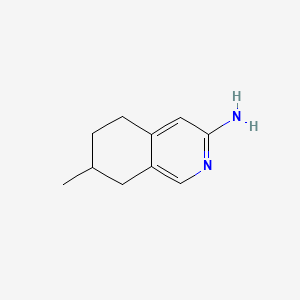

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

Description

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine |

InChI |

InChI=1S/C10H14N2/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h5-7H,2-4H2,1H3,(H2,11,12) |

InChI Key |

KTKITMBZKOQHGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=CC(=NC=C2C1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Schiff Base Formation and Reduction (Based on Tetrahydroquinoline Analogues)

A closely related method involves the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, which can be adapted for 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine by modifying the substitution pattern:

- Step 1: Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol.

- Step 2: Add an appropriate aldehyde (1 equivalent) at 0 °C to form a Schiff base.

- Step 3: Stir the reaction mixture at 0 °C for 8 hours to avoid by-product formation due to the high reactivity of the primary amine.

- Step 4: Add water and extract the product with dichloromethane.

- Step 5: Dry the organic layers over anhydrous sodium sulfate and remove the solvent under vacuum.

- Step 6: Reduce the imine group formed in the Schiff base to the corresponding amine at 0 °C, typically yielding 35–40%.

- Step 7: Purify the product by washing with tert-butyl methyl ether.

This method yields the desired amine product with good purity and moderate yield without requiring extensive purification steps.

Multi-Step Synthesis Involving Bischler–Napieralski Cyclization and Reductive Amination

Another well-established route for tetrahydroisoquinoline derivatives includes:

- Step 1: Formation of an amide intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine and an appropriate acid derivative.

- Step 2: Catalytic hydrogenation of the intermediate to saturate the ring system.

- Step 3: Bischler–Napieralski cyclization to form the isoquinoline ring.

- Step 4: Asymmetric transfer hydrogenation (ATH) using a chiral catalyst (e.g., (R,R)-RuTsDPEN) to reduce the isoquinoline to tetrahydroisoquinoline with stereochemical control.

- Step 5: Reductive amination to introduce the amine group at the 3-position.

This approach allows for the stereoselective synthesis of tetrahydroisoquinoline derivatives and can be tailored to introduce a methyl group at position 7 by selecting appropriate starting materials.

Green and One-Pot Synthesis in Ionic Liquids

A novel and environmentally benign method involves:

- Reacting 2-(1-substituted piperidin-4-ylidene)malononitrile, benzaldehyde, and malononitrile or cyanoacetate in an ionic liquid medium at 50 °C.

- This one-pot reaction proceeds under mild conditions and avoids the use of harsh reagents.

- The method efficiently constructs highly substituted isoquinoline derivatives, which can be modified to include the 7-methyl and 3-amine functionalities by choosing appropriate reactants.

This green chemistry approach offers advantages in terms of operational simplicity and environmental impact.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and substitution pattern of the synthesized compound.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight.

- Infrared Spectroscopy (IR): Used to verify functional groups, especially amine and aromatic moieties.

- Chromatography: Reverse-phase HPLC with C18 columns is employed to assess purity and determine log P values, which relate to compound lipophilicity and drug-likeness.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions include:

Quinoline Derivatives: Formed through oxidation reactions.

Saturated Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting various biochemical pathways.

Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Derivatives with Modified Amine Groups

In a 2010 study, 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine (compound 3) was used to synthesize a series of 3-arylideneamino derivatives (4a–4h) by condensation with aromatic aldehydes . Key comparisons include:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|

| 4a | Benzylidene | 92 | 166–168 | High yield, moderate stability |

| 4b | 4-Chlorobenzylidene | 85 | 198–200 | Enhanced thermal stability |

| 4c | 4-Hydroxybenzylidene | 62 | 224–226 | Polar, hydrogen-bonding capacity |

| 4d | 2-Hydroxybenzylidene | 86 | 200–202 | Chelation potential |

Key findings :

Commercial Amine Analogues

Enamine Ltd’s catalog lists structurally distinct but functionally related amines :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Price (USD) |

|---|---|---|---|

| This compound | C₉H₁₁ClFNO | 203.65 | EN300-726430 |

| 4-(Methylthio)cyclohexan-1-amine | C₁₀H₁₄N₂ | 162.24 | E8 |

| 2-(Pyridin-2-yl)propan-2-amine | C₈H₁₂N₂ | 136.20 | E8 |

Comparison highlights :

Functional and Pharmacological Differences

- Bioactivity : Derivatives like 4a–4h were designed for kinase inhibition or antimicrobial activity, whereas simpler amines (e.g., 4-(methylthio)cyclohexan-1-amine) are often intermediates in drug discovery .

- Solubility : The hydroxy-substituted derivatives (4c, 4d) exhibit improved aqueous solubility compared to the parent compound, enhancing bioavailability .

Biological Activity

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a tetrahydroisoquinoline skeleton with a methyl group at the 7-position and an amine group at the 3-position, has attracted considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells, suggesting its potential as an anticancer agent. Notably, derivatives of this compound have demonstrated cytotoxic effects against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells, with IC50 values ranging from 5.4 to 17.2 μM .

The biological activity of this compound is attributed to several mechanisms:

- Receptor Binding : The compound can bind to specific receptors in the body, modulating their activity.

- Enzyme Inhibition : It may inhibit certain enzymes involved in critical biochemical pathways.

- Signal Transduction Modulation : The compound influences signal transduction pathways that lead to changes in cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Tetrahydroquinoline | Base structure without additional substituents |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Tetrahydroquinoline | Methyl group at the 2-position |

| 5-Methyl-5,6,7,8-tetrahydroisoquinoline | Tetrahydroisoquinoline | Methyl group at the 5-position |

| 4-Aryl-5,6,7,8-tetrahydroisoquinolines | Tetrahydroisoquinoline | Aryl substituents enhance biological activity |

| 5-Nitro-5,6,7,8-tetrahydroisoquinoline | Tetrahydroisoquinoline | Nitro group introduces electron-withdrawing effects |

The specific methyl and amine substitutions in this compound significantly influence its biological activity compared to other similar compounds.

Study on Anticancer Activity

A study focused on the antiproliferative activity of various derivatives of tetrahydroisoquinolines revealed that certain modifications to the structure enhance binding affinity and selectivity towards cancer-related targets. For instance:

- Compound (R)-5a was noted for its ability to affect cell cycle phases and induce significant cytotoxicity in A2780 ovarian carcinoma cells .

Antiviral Properties

Recent investigations have also explored the antiviral potential of tetrahydroisoquinoline derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.